N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a unique combination of a pyridine ring, a triazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide derivative of pyridine with an alkyne derivative to form the 1,2,3-triazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated intermediate.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving the triazole and thiophene moieties.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic or photophysical properties.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, potentially enhancing the efficiency and selectivity of these processes.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, while the pyridine and thiophene rings can participate in coordination with metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(8-13-2-1-7-21-13)16-9-11-10-19(18-17-11)12-3-5-15-6-4-12/h1-7,10H,8-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNAKGEMJBSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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